5'-O-Acetyljuglanin

Vue d'ensemble

Description

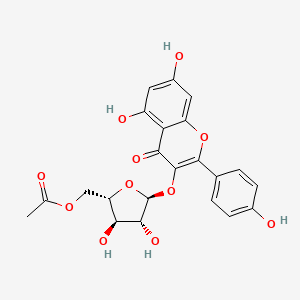

5’-O-Acetyljuglanin is a natural compound isolated from the herbs of Phymatopteris hastate . It belongs to the chemical family of flavonoids . The molecular formula of 5’-O-Acetyljuglanin is C22H20O11 and it has a molecular weight of 460.39 g/mol .

Molecular Structure Analysis

The molecular structure of 5’-O-Acetyljuglanin consists of 22 carbon atoms, 20 hydrogen atoms, and 11 oxygen atoms . The InChI Key is XRBZTOWOCGDQLT-KLQZVLMRSA-N . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis

5’-O-Acetyljuglanin is a yellow powder . The compound can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique

Biochemical Research Tools : Indole-3-acetic acid, a vital plant hormone, and important metabolite in humans, animals, and microorganisms, uses derivatives such as 5- and 6-(2-aminoethyl)-indole for the development of research tools. These derivatives aid in creating immobilized and carrier-linked forms of indole-3-acetic acid, and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).

Bioconjugation in Therapeutics : A novel O-glycosylation system using a 5 amino acid O-glycosylation tag, combined with a metabolically engineered UDP-galactose-4-epimerase knock-out cell line, demonstrates the potential of this approach in bioconjugation. This technique is used for creating site-specifically fluorochrome-labeled antibodies, dual-payload molecules, and bioactive Fc-peptides, which are relevant in basic research and drug discovery (Murray et al., 2021).

Plant Growth Hormone Research : The iaglu gene in Zea mays, which involves the biosynthesis of indole-3-acetic acid (IAA) conjugates, demonstrates the role of conjugation in plant growth hormones. This gene encodes a glucosyl transferase, crucial for the first step in IAA biosynthesis, highlighting the importance of conjugation in plant growth regulation (Szerszen et al., 1994).

Metabolic Engineering : Corynebacterium glutamicum has been engineered for efficient production of 5‐aminolevulinic acid (5‐ALA), an important compound in medicine and agriculture. This demonstrates the use of metabolic engineering in microorganisms for the production of biologically significant compounds (Feng et al., 2016).

mRNA Modification for Therapeutics : A method to synthesize functional mRNAs by modifying multiple 5' cap analogs using a vaccinia virus-capping enzyme has been reported. This technique is crucial for enhancing the functionality of mRNA, which is important in RNA therapeutics and biological research (Ohno et al., 2023).

Safety and Hazards

Propriétés

IUPAC Name |

[(2S,3R,4R,5S)-5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3/t15-,17-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBZTOWOCGDQLT-KLQZVLMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.